![molecular formula C7H12N2O B13799160 3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)-(9CI) is a bicyclic compound that features a unique structural motif. This compound is part of a class of molecules known for their rigid and constrained bicyclic structures, which make them valuable in various scientific and industrial applications. The presence of the azabicyclo[3.1.0]hexane core imparts significant biological activity, making it a subject of interest in pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)-(9CI) can be achieved through several methods. One common approach involves the photochemical decomposition of CHF2-substituted pyrazolines . This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields.
Another method involves the intramolecular cyclopropanation of 1,6-enynes using metal-catalyzed oxidative cyclization . This approach, while effective, may require long routes for the preparation of starting materials and the use of expensive metal catalytic systems.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often employ continuous flow reactors to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)-(9CI) involves its interaction with specific molecular targets and pathways. For instance, as a μ opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby alleviating symptoms of pruritus . Similarly, as a ketohexokinase inhibitor, it interferes with the enzyme’s activity, reducing the accumulation of harmful metabolites in non-alcoholic fatty liver disease .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: Shares the same bicyclic core but differs in functional groups.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: Similar core structure with different substituents.
Uniqueness
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)-(9CI) is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. Its rigid bicyclic structure makes it a valuable scaffold in drug design and synthesis.
属性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
(1R,2R,5S)-N-methyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-8-7(10)6-5-2-4(5)3-9-6/h4-6,9H,2-3H2,1H3,(H,8,10)/t4-,5-,6-/m1/s1 |
InChI 键 |
QFHWAZLEIHABHM-HSUXUTPPSA-N |
手性 SMILES |
CNC(=O)[C@H]1[C@@H]2C[C@@H]2CN1 |
规范 SMILES |
CNC(=O)C1C2CC2CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
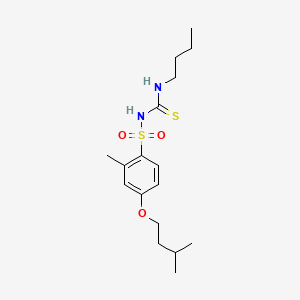
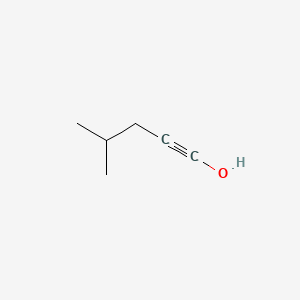


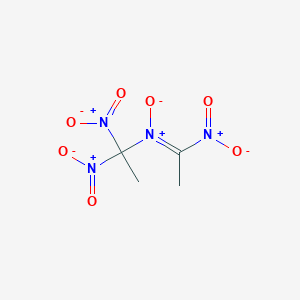
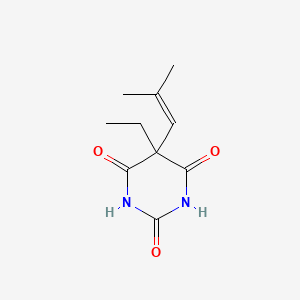
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)


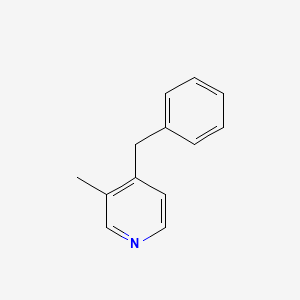
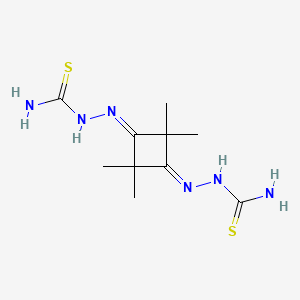
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
